molecular formula C16H14N2OS2 B5872412 N-(4-methyl-1,3-benzothiazol-2-yl)-2-(phenylthio)acetamide

N-(4-methyl-1,3-benzothiazol-2-yl)-2-(phenylthio)acetamide

Cat. No. B5872412
M. Wt: 314.4 g/mol
InChI Key: KMUFKNLQXRKRFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-1,3-benzothiazol-2-yl)-2-(phenylthio)acetamide, also known as MBTH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBTH is a heterocyclic compound that contains a thiazole ring and a benzene ring, which gives it unique properties that make it useful in a variety of applications.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)-2-(phenylthio)acetamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes, such as topoisomerase and histone deacetylase. These enzymes play a crucial role in the regulation of cell growth and division, and inhibition of their activity can lead to cell death.
Biochemical and Physiological Effects:
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(phenylthio)acetamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N-(4-methyl-1,3-benzothiazol-2-yl)-2-(phenylthio)acetamide can induce apoptosis and cell cycle arrest in cancer cells, and can inhibit the growth of bacterial cells. N-(4-methyl-1,3-benzothiazol-2-yl)-2-(phenylthio)acetamide has also been shown to have anti-inflammatory properties, and can reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

N-(4-methyl-1,3-benzothiazol-2-yl)-2-(phenylthio)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. N-(4-methyl-1,3-benzothiazol-2-yl)-2-(phenylthio)acetamide is also relatively inexpensive compared to other compounds with similar properties. However, there are also limitations to the use of N-(4-methyl-1,3-benzothiazol-2-yl)-2-(phenylthio)acetamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.

Future Directions

There are several future directions for research on N-(4-methyl-1,3-benzothiazol-2-yl)-2-(phenylthio)acetamide. One area of interest is the development of more potent and selective inhibitors of topoisomerase and histone deacetylase. Another area of interest is the development of N-(4-methyl-1,3-benzothiazol-2-yl)-2-(phenylthio)acetamide derivatives that have improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Finally, there is interest in exploring the potential of N-(4-methyl-1,3-benzothiazol-2-yl)-2-(phenylthio)acetamide as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders.

Synthesis Methods

N-(4-methyl-1,3-benzothiazol-2-yl)-2-(phenylthio)acetamide can be synthesized using a variety of methods, including the reaction of 2-mercaptobenzothiazole and 4-methylbenzoyl chloride in the presence of a base. Other methods include the reaction of 2-mercaptobenzothiazole and 4-methylbenzaldehyde in the presence of a base, or the reaction of 2-mercaptobenzothiazole and 4-methylbenzoyl isothiocyanate in the presence of a base.

Scientific Research Applications

N-(4-methyl-1,3-benzothiazol-2-yl)-2-(phenylthio)acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that N-(4-methyl-1,3-benzothiazol-2-yl)-2-(phenylthio)acetamide has anticancer properties, and can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(4-methyl-1,3-benzothiazol-2-yl)-2-(phenylthio)acetamide has also been shown to have antimicrobial properties, and can be used to treat bacterial infections.

properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-11-6-5-9-13-15(11)18-16(21-13)17-14(19)10-20-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUFKNLQXRKRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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